molecular formula C19H28O2 B1250654 17beta-Hydroxy-4-methylestr-4-en-3-one

17beta-Hydroxy-4-methylestr-4-en-3-one

Cat. No. B1250654
M. Wt: 288.4 g/mol
InChI Key: LKABUQNJWMHBKS-FIAUESIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-4-methylestr-4-en-3-one is a 3-oxo steroid.

Scientific Research Applications

Progestational and Antiestrogenic Activities

The compound exhibits potent progestational activities, as well as antiestrogenic activities. In experimental animals, it showed significant progestational effects and responses in the estrogen-deficient state (Baran et al., 1970). Similarly, another study focused on 13β-substituted gonanes related to norethisterone, demonstrated progestational, antiestrogenic, and androgenic effects (Edgren et al., 1963).

Anti-Implantational and Antidecidual Activities

Certain derivatives of this compound, such as 17beta-hydroxy-7alpha-methyl-5-androsten-3-one, have shown significant anti-implantational and antidecidual activities. These effects are associated with anti-hormonal properties, separate from androgenicity (Grunwell et al., 1976).

Synthesis of A-ring Fused Steroidal Pyridines

The compound has been used in the synthesis of new steroidal pyridines, indicating its utility in the preparation of novel chemical structures for further exploration in various fields of medicinal chemistry (Yan et al., 2007).

Inhibition of Aromatase

17beta-Hydroxy-10-methylthioestra-1,4-dien-3-one, a related compound, has been identified as an active-site irreversible inhibitor of aromatase. This enzyme is responsible for the conversion of androst-4-ene-3,17-dione to estrone, indicating potential therapeutic applications (Flynn et al., 1981).

Potent Inhibitors of 17beta-Hydroxysteroid Dehydrogenase Type 7

Derivatives with a 4-methyl-4-aza nucleus were found to inhibit 17beta-hydroxysteroid dehydrogenase type 7, modulating levels of mitogenic estrogens and androgens in humans (Bellavance et al., 2009).

Metabolism and Urinary Metabolites Identification

Studies on the metabolism of related compounds, such as 4-hydroxyandrostenedione and 4-hydroxytestosterone, have been crucial in understanding the excretion and detection of steroids in sports doping (Kohler et al., 2007).

properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h13-16,18,21H,3-10H2,1-2H3/t13-,14+,15+,16-,18-,19-/m0/s1

InChI Key

LKABUQNJWMHBKS-FIAUESIKSA-N

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H]([C@H]2CCC1=O)CC[C@]4([C@H]3CC[C@@H]4O)C

Canonical SMILES

CC1=C2CCC3C(C2CCC1=O)CCC4(C3CCC4O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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